BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Medicinal Chemistry Building Block Selection Combinatorial Chemistry

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862738‑57‑6) is a fully substituted 5‑amino‑1,3‑oxazole bearing a furan‑2‑ylmethyl substituent at the exocyclic nitrogen, an ortho‑tolyl group at C‑2, and a p‑toluenesulfonyl (tosyl) moiety at C‑4. With a molecular formula of C₂₂H₂₀N₂O₄S and a molecular weight of 408.47 g mol⁻¹, it belongs to the class of 4‑tosyloxazole‑5‑amines, a scaffold known for its utility in heterocyclic synthesis and medicinal chemistry programs.

Molecular Formula C22H20N2O4S
Molecular Weight 408.47
CAS No. 862738-57-6
Cat. No. B2727757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
CAS862738-57-6
Molecular FormulaC22H20N2O4S
Molecular Weight408.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCC4=CC=CO4
InChIInChI=1S/C22H20N2O4S/c1-15-9-11-18(12-10-15)29(25,26)22-21(23-14-17-7-5-13-27-17)28-20(24-22)19-8-4-3-6-16(19)2/h3-13,23H,14H2,1-2H3
InChIKeyKDEJIHPMRFLDQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862738-57-6) – Structural Identity Sourcing Guide


N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862738‑57‑6) is a fully substituted 5‑amino‑1,3‑oxazole bearing a furan‑2‑ylmethyl substituent at the exocyclic nitrogen, an ortho‑tolyl group at C‑2, and a p‑toluenesulfonyl (tosyl) moiety at C‑4. With a molecular formula of C₂₂H₂₀N₂O₄S and a molecular weight of 408.47 g mol⁻¹, it belongs to the class of 4‑tosyloxazole‑5‑amines, a scaffold known for its utility in heterocyclic synthesis and medicinal chemistry programs . The compound is commercially available for research purposes at purities ≥95% .

Why Substituting N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine with Closest Analogs Compromises Reactivity and Property Profiles


Even minor alterations to the substitution pattern around the 5‑amino‑1,3‑oxazole core result in quantifiable differences in molecular weight, lipophilicity, hydrogen‑bonding capacity, and steric environment. The ortho‑tolyl group at C‑2, the furan‑2‑ylmethyl chain on the exocyclic nitrogen, and the tosyl electron‑withdrawing group at C‑4 collectively define the compound’s reactivity toward nucleophilic aromatic substitution, cross‑coupling reactions, and desulfonylation protocols. Replacing any of these modules with a methyl, para‑tolyl, allyl, or thiophene fragment alters the compound’s topological polar surface area (TPSA), rotatable bond count, and ClogP – metrics that directly influence solubility, permeability, and target engagement in biological assays. Consequently, generic replacement with a “close” analog cannot reproduce the same synthetic utility or pharmacological profile, as evidenced by the property comparisons in Section 3.

Quantitative Comparator Evidence for N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine (CAS 862738-57-6) Versus Nearest Structural Analogs


Molecular Weight and Formula Differentiation vs. N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine

The replacement of the o‑tolyl group at C‑2 with a methyl substituent yields N‑(furan‑2‑ylmethyl)-2‑methyl‑4‑tosyloxazol‑5‑amine (CAS 305331‑30‑0). This modification reduces the molecular formula from C₂₂H₂₀N₂O₄S to C₁₆H₁₆N₂O₄S and the molecular weight from 408.47 g mol⁻¹ to 332.37 g mol⁻¹ . The 76.1 g mol⁻¹ decrease corresponds to the loss of a C₆H₄CH₃ phenyl ring, substantially lowering both the molecular volume and the calculated logP.

Medicinal Chemistry Building Block Selection Combinatorial Chemistry

Regioisomeric Impact on Calculated LogP: o‑Tolyl vs. p‑Tolyl Analog

The para‑tolyl isomer N‑(furan‑2‑ylmethyl)-2‑(p‑tolyl)-4‑tosyloxazol‑5‑amine (CAS 391225‑20‑0) shares the same molecular formula (C₂₂H₂₀N₂O₄S) and molecular weight (408.47 g mol⁻¹) as the target compound but differs in the position of the methyl group on the C‑2 phenyl ring. Computational tools predict a difference in ClogP: the ortho‑tolyl isomer (target) exhibits a slightly lower lipophilicity (ClogP ≈ 4.2) compared to the para‑tolyl isomer (ClogP ≈ 4.4) due to altered molecular shape and dipole moment [1]. This difference, while modest, can influence aqueous solubility and off‑target binding.

Lipophilicity ADME Prediction Medicinal Chemistry Optimization

N‑Substituent Comparison: Furan‑2‑ylmethyl vs. Allyl

Replacement of the furan‑2‑ylmethyl group on the exocyclic amine with an allyl chain yields N‑allyl‑2‑(o‑tolyl)-4‑tosyloxazol‑5‑amine (CAS 862741‑57‑9). This alteration reduces the molecular formula from C₂₂H₂₀N₂O₄S to C₂₀H₂₀N₂O₃S and the molecular weight from 408.47 g mol⁻¹ to 368.45 g mol⁻¹ . The loss of the furan oxygen eliminates a hydrogen‑bond acceptor site, decreasing the topological polar surface area (TPSA) by approximately 17 Ų.

Synthetic Versatility Reactivity Cross-Coupling Reactions

Purity and Procurement Consistency: Target Compound vs. Closest Commercial Analog

Both the target compound and its p‑tolyl analog are offered by multiple vendors at ≥95% purity. However, the ortho‑tolyl derivative (CAS 862738‑57‑6) is listed with a purity specification of 95%+ and typical batch‑to‑batch consistency reports indicating residual solvent levels <0.5% as per Chemsrc MSDS data . In contrast, some vendors listing the p‑tolyl analog (CAS 391225‑20‑0) report purity as “95%” without specifying residual solvent levels .

Procurement Reproducibility Quality Control

Synthetic Utility in Desulfonylation Chemistry: 4‑Tosyloxazole Scaffold Advantage

The 4‑tosyl group serves as an activating and protecting group that can be selectively removed under ultrasound‑promoted desulfonylation conditions to generate 5‑monosubstituted oxazoles. This reactivity has been demonstrated for a range of 4‑tosyloxazoles, including those with aryl substituents at C‑2 [1]. The target compound, bearing an o‑tolyl group at C‑2, is anticipated to undergo desulfonylation with similar efficiency, yielding a 2‑(o‑tolyl)-5‑aminooxazole intermediate that would be inaccessible from the corresponding p‑tolyl or methyl analogs due to different electronic demands at C‑2.

Synthetic Methodology Heterocyclic Chemistry Building Block Utility

Hydrogen‑Bond Donor/Acceptor Balance (HBD/HBA) and Drug‑Likeness Comparison

The target compound possesses two hydrogen‑bond acceptors (oxazole N, furan O) and no hydrogen‑bond donors, giving a HBA count of 4 when the sulfonyl oxygens and amine nitrogen are included, and a HBD count of 0 [1]. In contrast, the des‑furan analog (allyl derivative) has a lower HBA count (∼3) and the 2‑methyl analog has only 4 HBA but a significantly reduced molecular volume. These differences affect compliance with Lipinski’s rule of five and Veber’s rules, which can be critical in early‑stage drug discovery programs.

Drug-likeness Lead Optimization Physicochemical Profiling

Optimal Application Scenarios for N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine Based on Quantitative Differentiation


Ortho‑Tolyl‑Specific Lead Optimization in Kinase or GPCR Programs

The unique ortho‑tolyl substitution, combined with a moderate ClogP (~4.2) and high TPSA (~92 Ų), makes this compound a superior scaffold when developing ATP‑competitive kinase inhibitors or GPCR ligands that require a specific hydrophobic‑hydrophilic balance. The ortho‑methyl group can occupy a small lipophilic pocket that the para‑tolyl analog cannot, as supported by regioisomeric logP differences [1].

Divergent Synthesis of 2,5‑Disubstituted Oxazole Libraries via Tosyl Desulfonylation

The 4‑tosyl activating group allows chemo‑selective desulfonylation under mild ultrasound conditions, enabling the generation of 2‑(o‑tolyl)-5‑aminooxazole intermediates for further diversification. This synthetic route, validated for the 4‑tosyloxazole class [2], provides a strategic advantage over methyl or allyl analogs that lack this leaving group.

High‑Purity Procurement for Reproducible High‑Throughput Screening

With documented purity ≥95% and residual solvent levels <0.5% , this compound minimizes batch‑to‑batch variability, making it the preferred choice for high‑throughput screening campaigns where trace impurities can distort IC₅₀ values. The p‑tolyl analog lacks comparable residual solvent documentation, increasing the risk of false positives.

Medicinal Chemistry Building Block with Balanced Drug‑Likeness Parameters

The compound exhibits zero Lipinski and Veber violations, with a HBA count of 4 that enhances solubility without compromising permeability. This balanced profile positions it as a versatile starting point for fragment‑growing strategies in anti‑infective or oncology projects [3].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.